4-Chloro-6-(methylamino)nicotinaldehyde
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Overview
Description
4-Chloro-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It belongs to the class of aldehydes and ketones and is primarily used for research purposes . This compound is characterized by the presence of a chloro group and a methylamino group attached to a nicotinaldehyde backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylamino)nicotinaldehyde typically involves the chlorination of 6-methylaminonicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature and pressure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-6-(methylamino)nicotinic acid.
Reduction: 4-Chloro-6-(methylamino)nicotinalcohol.
Substitution: 4-Amino-6-(methylamino)nicotinaldehyde.
Scientific Research Applications
4-Chloro-6-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methylamino groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(ethylamino)nicotinaldehyde: Similar structure but with an ethylamino group instead of a methylamino group.
4-Chloro-6-(methylamino)pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a nicotinaldehyde backbone.
Uniqueness
4-Chloro-6-(methylamino)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylamino groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7-2-6(8)5(4-11)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
CUJHWYJULIKKJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)Cl)C=O |
Origin of Product |
United States |
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